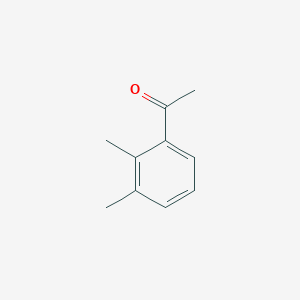

1-(2,3-Dimethylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJIYJZHAPHBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175691 | |

| Record name | 2',3'-Dimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-71-4 | |

| Record name | 2',3'-Dimethylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,3-Dimethylphenyl)ethanone (CAS: 2142-71-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,3-Dimethylphenyl)ethanone, a key chemical intermediate in organic synthesis. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, discusses purification methods, and explores its significant application as a precursor in the synthesis of the pharmaceutical agent medetomidine.

Chemical and Physical Properties

1-(2,3-Dimethylphenyl)ethanone, also known as 2',3'-dimethylacetophenone, is an aromatic ketone.[1][2][3] Its chemical structure features an acetyl group attached to a 2,3-dimethyl substituted benzene ring.[3] This substitution pattern influences its reactivity and physical properties.[1] The compound is typically a colorless to pale yellow liquid with a floral odor.[3]

Table 1: Physicochemical Properties of 1-(2,3-Dimethylphenyl)ethanone

| Property | Value | Reference(s) |

| CAS Number | 2142-71-4 | [2] |

| Molecular Formula | C₁₀H₁₂O | [2] |

| Molecular Weight | 148.20 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 236.65 °C at 760 mmHg | [5] |

| Density | 0.965 g/cm³ | [5] |

| Flash Point | 92.375 °C | [5] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | [5] |

Synthesis of 1-(2,3-Dimethylphenyl)ethanone

The primary method for the synthesis of 1-(2,3-Dimethylphenyl)ethanone is the Friedel-Crafts acylation of o-xylene with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride.[1][6]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[7] The key steps are:

-

Formation of the acylium ion electrophile from the reaction of acetyl chloride with aluminum chloride.

-

Electrophilic attack of the acylium ion on the electron-rich o-xylene ring.

-

Deprotonation of the resulting carbocation intermediate to restore aromaticity and yield the final product.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general procedure for Friedel-Crafts acylation and can be adapted for the synthesis of 1-(2,3-Dimethylphenyl)ethanone.[7][8]

Materials:

-

o-Xylene

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Dichloromethane (anhydrous)

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Round-bottom flask with a stir bar

-

Claisen head

-

Reflux condenser

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stir bar, Claisen head, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the mixture in an ice/water bath.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via an addition funnel over 10-15 minutes.

-

After the addition of acetyl chloride is complete, add o-xylene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise over 5-10 minutes, maintaining the temperature below 10°C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 1-(2,3-Dimethylphenyl)ethanone can be purified by either column chromatography or recrystallization.

Column Chromatography

Flash column chromatography using silica gel is an effective method for purification.[9][10] A solvent system of hexane and ethyl acetate is typically employed, with the polarity gradually increased to elute the product.[9]

Recrystallization

If the crude product is a solid or can be induced to crystallize, recrystallization is a suitable purification method.[11] The choice of solvent is critical, and a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures should be used.

Spectral Data

Mass Spectrometry

The mass spectrum of 1-(2,3-Dimethylphenyl)ethanone is available from the NIST WebBook.[5]

Table 2: Key Mass Spectrometry Peaks

| m/z | Interpretation |

| 148 | Molecular Ion (M⁺) |

| 133 | [M - CH₃]⁺ |

| 105 | [M - CH₃CO]⁺ |

NMR Spectroscopy (Predicted)

¹H NMR (Predicted):

-

A singlet for the acetyl protons (-COCH₃) around δ 2.5 ppm.

-

Two singlets for the two aromatic methyl groups (-CH₃) between δ 2.2 and 2.4 ppm.

-

A multiplet or distinct signals for the three aromatic protons in the range of δ 7.0-7.5 ppm.

¹³C NMR (Predicted):

-

A signal for the carbonyl carbon (-C=O) around δ 200 ppm.

-

Signals for the aromatic carbons between δ 125 and 140 ppm.

-

A signal for the acetyl methyl carbon (-COCH₃) around δ 29 ppm.

-

Signals for the two aromatic methyl carbons (-CH₃) around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

Key IR Absorptions (Predicted):

-

A strong absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.

Applications in Drug Development

1-(2,3-Dimethylphenyl)ethanone is a crucial intermediate in the synthesis of medetomidine.[12][13] Medetomidine is a potent and selective α₂-adrenergic agonist used as a veterinary sedative and analgesic.[13]

Synthetic Pathway to Medetomidine

The synthesis of medetomidine from 1-(2,3-Dimethylphenyl)ethanone involves several steps, including the formation of an imidazole ring.[12][13] A common route involves the conversion of the ketone to an intermediate that can then be cyclized to form the imidazole moiety.[12]

Safety and Handling

1-(2,3-Dimethylphenyl)ethanone should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a solid foundation for understanding the synthesis, properties, and applications of 1-(2,3-Dimethylphenyl)ethanone. For further details, consulting the cited literature is recommended.

References

- 1. CAS 2142-71-4: Ethanone, 1-(2,3-dimethylphenyl)- [cymitquimica.com]

- 2. 2',3'-Dimethylacetophenone | C10H12O | CID 16505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1-(2,3-Dimethylphenyl)ethanone [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. websites.umich.edu [websites.umich.edu]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mt.com [mt.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2011070069A1 - Process for preparation of medetomidine - Google Patents [patents.google.com]

2,3-Dimethylacetophenone physical properties

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylacetophenone

Introduction

2,3-Dimethylacetophenone, with the chemical formula C₁₀H₁₂O, is an aromatic ketone.[1][2] Also known by its IUPAC name, 1-(2,3-dimethylphenyl)ethanone, this compound is a colorless to pale yellow liquid, often noted for its sweet, floral odor.[1][2] Its molecular structure, featuring a ketone functional group and a dimethyl-substituted phenyl ring, imparts specific physical characteristics that are crucial for its application in organic synthesis, particularly in the pharmaceutical, fragrance, and agrochemical industries.[2][3][4] This guide provides a detailed overview of its core physical properties, the experimental protocols for their determination, and a visualization of the underlying structure-property relationships.

Quantitative Physical Properties

The physical properties of 2,3-Dimethylacetophenone are summarized in the table below. These values are essential for predicting its behavior in various chemical processes, including reaction kinetics, purification, and formulation.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [1][2][3][5][6] |

| Molecular Weight | 148.20 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 235.0 - 236.6 °C at 760 mmHg | [1][2][6] |

| Melting Point | -14.3 °C to 27.00 °C* | [1][2] |

| Density | 0.965 - 0.971 g/cm³ | [1][2][3] |

| Solubility | Soluble in alcohol; slightly soluble in Chloroform and Ethyl Acetate; generally soluble in non-polar organic solvents.[2][6] |

*Note: There is a notable discrepancy in the reported melting points in the literature. While one source indicates a melting point of -14.3 °C, another reports it as 27.00 °C.[1][2] Its common description as a liquid at room temperature suggests the lower value is more likely representative under standard conditions.[2]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for chemical characterization and quality control. The following sections detail the standard methodologies for measuring the key properties of 2,3-Dimethylacetophenone.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] The Thiele tube method is a common and efficient technique that requires a small sample volume.[8]

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of 2,3-Dimethylacetophenone is placed into a small test tube or fusion tube.[7][9]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample.[7][10]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then secured in a Thiele tube filled with a high-boiling point oil (like mineral oil or silicone oil) to ensure uniform heating.[8]

-

Heating: The side arm of the Thiele tube is heated gently and slowly with a Bunsen burner or other heat source.[8] This design allows for the creation of convection currents in the oil, providing even heat distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly exit. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[8]

Melting Point Determination (Capillary Method)

For substances that are solid at or near room temperature, the melting point is a critical indicator of purity.[11] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of the solid compound is finely powdered.[12] The open end of a capillary tube is pressed into the powder to pack a small amount (1-2 mm in height) into the sealed end.[12][13]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer. This assembly is then placed in a heating bath (such as a Thiele tube or a modern digital melting point apparatus like a Mel-Temp).

-

Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute, especially when approaching the expected melting point.

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.

Density Determination

Density, the mass per unit volume, is a fundamental physical property.[14] For a liquid like 2,3-Dimethylacetophenone, it can be determined straightforwardly.

Methodology:

-

Mass Measurement: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[14][15]

-

Volume Measurement: A specific volume of 2,3-Dimethylacetophenone (e.g., 10-20 mL) is added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[15]

-

Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.[14][15]

-

Calculation: The mass of the liquid is found by subtracting the mass of the empty cylinder from the combined mass.[15] The density is then calculated using the formula: Density = Mass / Volume.

-

Temperature Control: Since density is temperature-dependent, the temperature of the liquid should be measured and recorded.[14]

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance and is a valuable property for identifying liquids.[16] It is typically measured using a refractometer.

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of 2,3-Dimethylacetophenone are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: The refractive index value is read from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent (often standardized at 20°C, denoted as nD20).

Visualizations

Experimental and Logical Diagrams

The following diagrams, created using the DOT language, illustrate a key experimental workflow and the relationship between the molecular structure of 2,3-Dimethylacetophenone and its physical properties.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Caption: Structure-Property Relationships of 2,3-Dimethylacetophenone.

References

- 1. Page loading... [wap.guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2',3'-Dimethylacetophenone [myskinrecipes.com]

- 4. CAS 2142-71-4: Ethanone, 1-(2,3-dimethylphenyl)- [cymitquimica.com]

- 5. 2',3'-Dimethylacetophenone | C10H12O | CID 16505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. athabascau.ca [athabascau.ca]

- 12. byjus.com [byjus.com]

- 13. scribd.com [scribd.com]

- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

An In-depth Technical Guide to the Safety and Handling of 1-(2,3-Dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides comprehensive safety and handling information for 1-(2,3-Dimethylphenyl)ethanone (CAS No. 2142-71-4), a key intermediate in pharmaceutical synthesis, notably in the production of medetomidine.[1] The information is intended for laboratory personnel and drug development professionals to ensure safe handling and mitigate potential risks.

Chemical and Physical Properties

1-(2,3-Dimethylphenyl)ethanone, also known as 2',3'-dimethylacetophenone, is an organic compound with the molecular formula C10H12O.[1][2] It is a liquid at room temperature and possesses a characteristic ketone functional group.[3]

| Property | Value | Reference |

| Molecular Weight | 148.205 g/mol | [2] |

| Melting Point | -14.3 °C | [2] |

| Boiling Point | 236.65 °C at 760 mmHg | [2] |

| Flash Point | 92.375 °C | [2] |

| Density | 0.965 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [2] |

| Appearance | Liquid | [3] |

| LogP | 2.50600 | [2] |

Hazard Identification and GHS Classification

While a specific GHS classification for 1-(2,3-Dimethylphenyl)ethanone is not consistently available across all databases, data for the closely related isomer, 1-(2,5-Dimethylphenyl)ethanone, indicates the following hazards, which should be considered relevant for the 2,3-isomer as a precautionary measure.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

(Data extrapolated from 1-(2,5-Dimethylphenyl)ethanone)[4][5]

Hazard Pictograms:

Toxicological Information

First-Aid Measures

In the event of exposure to 1-(2,3-Dimethylphenyl)ethanone, the following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

| Aspect | Procedure |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE).[1] Wash hands thoroughly after handling. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1] Store away from incompatible materials and sources of ignition. |

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling 1-(2,3-Dimethylphenyl)ethanone:

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[5] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. |

| Respiratory Protection | If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5] |

Experimental Workflow: Synthesis of Medetomidine

1-(2,3-Dimethylphenyl)ethanone is a key starting material in the synthesis of medetomidine, an α2-adrenergic agonist.[1] The following diagram illustrates a general synthetic pathway.

Caption: A simplified workflow for the synthesis of Medetomidine.

Detailed Methodologies:

While specific, detailed, step-by-step laboratory protocols for the synthesis of medetomidine from 1-(2,3-dimethylphenyl)ethanone are proprietary and vary between manufacturers, the general steps involve:

-

Grignard Reaction: 1-(2,3-Dimethylphenyl)ethanone is reacted with a suitable Grignard reagent derived from an imidazole derivative, such as 4-imidazolecarboxylic acid methyl ester, to form a tertiary alcohol intermediate.[6]

-

Dehydration: The resulting alcohol is then dehydrated to form an alkene.[6]

-

Hydrogenation: The final step involves the hydrogenation of the double bond, typically using a palladium on carbon (Pd/C) catalyst, to yield medetomidine.[6]

Signaling Pathways

Currently, there is no available information in the scientific literature describing specific signaling pathways directly modulated by 1-(2,3-Dimethylphenyl)ethanone. Its primary documented role is as a chemical intermediate in the synthesis of pharmacologically active compounds.

Disposal Considerations

Dispose of 1-(2,3-Dimethylphenyl)ethanone and its containers in accordance with local, regional, and national regulations. The material should be treated as hazardous waste and handled by a licensed professional waste disposal service. Do not dispose of it down the drain.

Accidental Release Measures

In case of a spill or accidental release:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.

This guide is intended to provide a comprehensive overview of the safety and handling of 1-(2,3-Dimethylphenyl)ethanone based on currently available information. It is essential for all users to consult the most recent Safety Data Sheet (SDS) from their supplier and to conduct a thorough risk assessment before use.

References

- 1. 1-(2,3-Dimethylphenyl)ethanone|CAS 2142-71-4 [benchchem.com]

- 2. 1-(2,3-Dimethylphenyl)ethanone|lookchem [lookchem.com]

- 3. CAS 2142-71-4: Ethanone, 1-(2,3-dimethylphenyl)- [cymitquimica.com]

- 4. Ethanone, 1-(2,5-dimethylphenyl)- | C10H12O | CID 75061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,3-Dimethylphenyl)ethanone and Its Isomers for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic analysis of 1-(2,3-dimethylphenyl)ethanone and its various isomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

1-(2,3-Dimethylphenyl)ethanone, also known as 2,3-dimethylacetophenone, is an aromatic ketone with the chemical formula C₁₀H₁₂O.[1] It and its isomers are valuable intermediates in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients (APIs).[2] Understanding the distinct properties and synthesis of each isomer is crucial for their effective application in research and development. This guide will delve into the specifics of 1-(2,3-dimethylphenyl)ethanone and its positional isomers, providing detailed experimental protocols and comparative data.

Chemical Structure and Isomerism

The core structure of these compounds consists of a dimethyl-substituted benzene ring attached to an ethanone group. The isomers are differentiated by the positions of the two methyl groups on the phenyl ring.

Below are the chemical structures of 1-(2,3-dimethylphenyl)ethanone and its isomers.

Physicochemical Properties

The physical and chemical properties of these isomers vary based on the substitution pattern of the methyl groups on the phenyl ring. A summary of key quantitative data is presented in the table below for easy comparison.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 1-(2,3-Dimethylphenyl)ethanone | 2142-71-4 | C₁₀H₁₂O | 148.20 | 236.65 | -14.3 | 0.965 |

| 1-(2,4-Dimethylphenyl)ethanone | 89-74-7 | C₁₀H₁₂O | 148.20 | 228 | 23 | 0.997 |

| 1-(2,5-Dimethylphenyl)ethanone | 2142-73-6 | C₁₀H₁₂O | 148.20 | 227 | - | 0.99 |

| 1-(2,6-Dimethylphenyl)ethanone | 2142-76-9 | C₁₀H₁₂O | 148.20 | 225.1 | 24 | 0.965 |

| 1-(3,4-Dimethylphenyl)ethanone | 3637-01-2 | C₁₀H₁₂O | 148.21 | 243 | - | 1.001 |

| 1-(3,5-Dimethylphenyl)ethanone | 5379-16-8 | C₁₀H₁₂O | 148.20 | 238 | 23 | 0.965 |

Experimental Protocols: Synthesis

The most common and effective method for the synthesis of dimethylphenyl ethanone isomers is the Friedel-Crafts acylation of the corresponding xylene isomer with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

General Experimental Workflow for Friedel-Crafts Acylation

The following diagram illustrates the general workflow for the synthesis of dimethylphenyl ethanone isomers via Friedel-Crafts acylation.

Detailed Protocol for the Synthesis of 1-(2,5-Dimethylphenyl)ethanone[3]

This protocol provides a specific example for the synthesis of the 2,5-isomer.

Materials:

-

p-Xylene (5.32 g, 50 mmol)

-

Acetyl chloride (5.50 g, 70 mmol)

-

Aluminum chloride (9.34 g, 70 mmol)

-

Dichloromethane (DCM)

-

Ice

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with an addition funnel and a reflux condenser, suspend aluminum chloride (9.34 g) in dichloromethane (20 mL) with continuous stirring.

-

Cool the suspension to 0 °C using an ice/water bath.

-

Add a solution of acetyl chloride (5.0 mL) in dichloromethane (10 mL) dropwise over 15 minutes.

-

Subsequently, add a solution of p-xylene (6.2 mL) in dichloromethane (12 mL) dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 1-(2,5-dimethylphenyl)ethanone as a pale-yellow oil.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of the synthesized isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1-(2,5-Dimethylphenyl)ethanone: [3]

-

¹H NMR (400 MHz, CDCl₃): δ 7.49 (s, 1H), 7.19 (d, J = 7.8 Hz, 1H), 7.13 (d, J = 7.8 Hz, 1H), 2.57 (s, 3H), 2.48 (s, 3H), 2.36 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 202.1, 137.8, 135.3, 135.3, 132.3, 132.1, 130.0, 29.7, 21.2, 21.0.

Infrared (IR) Spectroscopy

The IR spectra of all isomers will show a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone group, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

1-(2,5-Dimethylphenyl)ethanone: [3]

-

IR (ATR, cm⁻¹): 3025 (w, νC-H), 2926 (w, νC-H), 1679 (vs, νC=O), 1354 (s), 1256 (s), 1188 (s), 953 (m), 816 (s), 615 (s).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.20 g/mol ). A prominent fragment is often observed at m/z 133, corresponding to the loss of a methyl group ([M-15]⁺), and at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

Mass Spectrum of 1-(2,3-Dimethylphenyl)ethanone: The NIST WebBook provides the mass spectrum of 1-(2,3-dimethylphenyl)ethanone, which shows a base peak at m/z 133 and a significant peak at m/z 148.[1]

Logical Relationships in Synthesis and Analysis

The synthesis and analysis of these isomers follow a logical progression, as depicted in the diagram below.

Conclusion

This technical guide has provided a detailed overview of 1-(2,3-dimethylphenyl)ethanone and its isomers, covering their chemical structures, physicochemical properties, synthesis via Friedel-Crafts acylation, and spectroscopic characterization. The provided experimental protocols and comparative data tables are intended to be a valuable resource for scientists and researchers in the field of organic and medicinal chemistry. The systematic approach to the synthesis and analysis of these important chemical intermediates will aid in their efficient and effective use in the development of new chemical entities.

References

Solubility of 2,3-Dimethylacetophenone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethylacetophenone, a key intermediate in various chemical syntheses. While specific quantitative solubility data for 2,3-Dimethylacetophenone in a broad range of organic solvents is not extensively documented in publicly available literature, this document outlines the established experimental protocols for determining these values, ensuring researchers can generate precise and reliable data for their specific applications.

Core Concepts in Solubility

The solubility of a solute in a solvent is a critical physicochemical parameter, defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.

2,3-Dimethylacetophenone possesses a molecular structure with both polar and non-polar characteristics. The carbonyl group (C=O) introduces polarity, enhancing its solubility in polar solvents such as alcohols.[1] Conversely, the aromatic ring and methyl groups contribute to its non-polar nature, promoting solubility in non-polar organic solvents.[1] The interplay of these features results in a versatile solubility profile. It is generally observed to be soluble in non-polar solvents and slightly soluble in certain polar solvents like chloroform and ethyl acetate.[2][3] The solubility is also temperature-dependent, typically increasing with a rise in temperature.[1]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Chloroform | Not Specified | Slightly Soluble | Qualitative | [2][3] |

| Ethyl Acetate | Not Specified | Slightly Soluble | Qualitative | [2][3] |

| Non-Polar Solvents | Not Specified | Good Solubility | Qualitative | [1] |

| Alcohols | Not Specified | Enhanced Solubility | Qualitative | [1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various applications, including reaction optimization, purification, and formulation development. The following are detailed methodologies for key experiments to quantitatively measure the solubility of 2,3-Dimethylacetophenone.

Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached, forming a saturated solution. The concentration of the solute in the clear, saturated supernatant is then measured.

Apparatus and Materials:

-

2,3-Dimethylacetophenone (solute)

-

Organic solvent of interest

-

Analytical balance

-

Glass flasks with airtight seals (e.g., screw-cap vials or flasks with ground-glass stoppers)

-

Constant temperature shaker or magnetic stirrer with a temperature-controlled water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,3-Dimethylacetophenone to a known volume of the selected organic solvent in a sealed glass flask. The presence of undissolved solid is crucial to confirm saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant-temperature shaker or on a magnetic stirrer within a temperature-controlled environment.

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is achieved. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for a predetermined period (e.g., 24 hours) at the same constant temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of 2,3-Dimethylacetophenone.

-

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

Saturated solution of 2,3-Dimethylacetophenone (prepared as in the shake-flask method)

-

Pre-weighed, clean, and dry evaporating dish or watch glass

-

Pipette

-

Oven or vacuum oven

-

Desiccator

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Prepare a saturated solution of 2,3-Dimethylacetophenone and filter it as described in the shake-flask method.

-

-

Evaporation:

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition or sublimation of the 2,3-Dimethylacetophenone. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dry solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

-

Calculation:

-

The solubility (in g/mL) is calculated by dividing the mass of the solute by the volume of the solution used.

-

Spectroscopic Method (UV-Vis)

For compounds that absorb ultraviolet or visible light, spectrophotometry offers a rapid and sensitive method for concentration determination.

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Saturated solution of 2,3-Dimethylacetophenone (prepared as in the shake-flask method)

-

Volumetric flasks and pipettes

-

Organic solvent of interest (must be transparent in the UV-Vis region of interest)

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of 2,3-Dimethylacetophenone in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For acetophenone derivatives, this is typically in the 240-280 nm range.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 2,3-Dimethylacetophenone of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear.

-

-

Analysis of Saturated Solution:

-

Prepare the saturated solution and filter it as described in the shake-flask method.

-

Accurately dilute the filtered saturated solution with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to calculate the concentration of 2,3-Dimethylacetophenone in the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility.

-

Visualizing Experimental Workflows and Concepts

To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided.

Caption: Workflow for experimental solubility determination.

Caption: Key factors affecting solubility.

References

An In-depth Technical Guide to the Applications of 1-(2,3-Dimethylphenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-Dimethylphenyl)ethanone, also known as 2,3-dimethylacetophenone, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other functional organic molecules. Its unique substitution pattern on the aromatic ring and the presence of a reactive ketone functional group make it a valuable starting material for a variety of chemical transformations. This guide provides a comprehensive overview of its key applications in organic synthesis, complete with detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and experimental workflows.

Core Applications and Synthetic Transformations

1-(2,3-Dimethylphenyl)ethanone serves as a crucial building block in the synthesis of several important classes of molecules. The following sections detail its major applications and the key chemical reactions involved.

Synthesis of Medetomidine: A Potent α2-Adrenergic Agonist

1-(2,3-Dimethylphenyl)ethanone is a key precursor in the industrial synthesis of Medetomidine, a potent and selective α2-adrenergic receptor agonist used as a veterinary sedative and analgesic.[1][2] The synthesis typically involves the formation of an imidazole ring system attached to the ethyl side chain derived from the starting ketone.

Caption: A simplified workflow for the synthesis of Medetomidine.

A common route to medetomidine involves the initial α-bromination of 1-(2,3-dimethylphenyl)ethanone, followed by reaction with a suitable imidazole precursor and subsequent transformations.

Step 1: α-Bromination of 1-(2,3-Dimethylphenyl)ethanone

-

Dissolution: Dissolve 1-(2,3-dimethylphenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise while stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-bromo-1-(2,3-dimethylphenyl)ethanone. The crude product can be purified by column chromatography.

Step 2: Formation of the Imidazole Ring

The resulting α-bromoketone is then reacted with a protected imidazole derivative, followed by deprotection and reduction steps to yield medetomidine. The exact conditions for these subsequent steps can vary and are often proprietary. A general approach involves the reaction with a trityl-protected imidazole followed by deprotection and reduction.[3]

Synthesis of Anti-Mycobacterial Agents

Derivatives of 1-(2,3-dimethylphenyl)ethanone are utilized in the synthesis of imidazo[1,2-a]pyridine-based compounds, which have shown promising activity against Mycobacterium tuberculosis.[4] These compounds act by inhibiting the ubiquinol cytochrome c reductase (QcrB), a key enzyme in the electron transport chain, thereby depleting ATP levels in the bacteria.[1][5][6]

Caption: Inhibition of M. tuberculosis growth by Imidazo[1,2-a]pyridines.

The synthesis involves the reaction of α-bromo-1-(2,3-dimethylphenyl)ethanone with a 2-aminopyridine derivative.

-

Reactant Mixture: In a round-bottom flask, combine α-bromo-1-(2,3-dimethylphenyl)ethanone (1.0 eq) and the desired 2-aminopyridine derivative (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight depending on the specific substrates.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired 2-(2,3-dimethylphenyl)imidazo[1,2-a]pyridine.

Reduction to 1-(2,3-Dimethylphenyl)ethanol

The ketone functionality of 1-(2,3-dimethylphenyl)ethanone can be readily reduced to the corresponding secondary alcohol, 1-(2,3-dimethylphenyl)ethanol, which is a valuable chiral building block in the synthesis of various pharmaceuticals.

-

Catalyst Slurry: In a hydrogenation vessel, suspend palladium on carbon (10% w/w, 1-5 mol%) in a suitable solvent such as ethanol or ethyl acetate.

-

Addition of Substrate: Add 1-(2,3-dimethylphenyl)ethanone (1.0 eq) to the vessel.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain 1-(2,3-dimethylphenyl)ethanol. The product can be further purified by distillation if necessary.

Oxidation to 2,3-Dimethylbenzoic Acid

The acetyl group of 1-(2,3-dimethylphenyl)ethanone can be oxidized to a carboxylic acid, yielding 2,3-dimethylbenzoic acid, another important synthetic intermediate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-(2,3-dimethylphenyl)ethanone (1.0 eq) and a solution of potassium permanganate (KMnO4) (approximately 3.0 eq) in water. A co-solvent like pyridine or tert-butanol can be used to improve solubility.

-

Heating: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO2) will form.

-

Monitoring: Continue heating until the purple color is no longer visible.

-

Work-up: Cool the reaction mixture and filter to remove the MnO2. Wash the filter cake with hot water.

-

Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid, until a white precipitate of 2,3-dimethylbenzoic acid forms.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry to obtain the product.

Willgerodt-Kindler Reaction

This reaction allows for the conversion of the acetyl group into a thioamide, which can be subsequently hydrolyzed to the corresponding carboxylic acid or amide. This provides an alternative route to derivatives with a one-carbon homologated side chain.[6]

-

Reactant Mixture: In a flask equipped with a reflux condenser, combine 1-(2,3-dimethylphenyl)ethanone (1.0 eq), morpholine (2.0-3.0 eq), and elemental sulfur (1.5-2.5 eq).

-

Heating: Heat the mixture to reflux (around 120-140 °C) with stirring.

-

Monitoring: Monitor the reaction by TLC. The reaction can take several hours to reach completion.

-

Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioamide can be purified by recrystallization or column chromatography.

Claisen-Schmidt Condensation for Chalcone Synthesis

1-(2,3-Dimethylphenyl)ethanone can undergo a base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes to form chalcones (α,β-unsaturated ketones).[5] Chalcones are a class of compounds with a wide range of biological activities.

-

Reactant Solution: In a flask, dissolve 1-(2,3-dimethylphenyl)ethanone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with stirring. A precipitate should start to form.

-

Reaction: After the addition, continue stirring at room temperature for several hours or until the reaction is complete as indicated by TLC.

-

Isolation: Pour the reaction mixture into ice water and acidify with dilute hydrochloric acid. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water and then recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Quantitative Data Summary

| Reaction | Product | Reagents | Typical Yield (%) |

| α-Bromination | α-Bromo-1-(2,3-dimethylphenyl)ethanone | Br2, Chloroform/Acetic Acid | 70-85 |

| Imidazo[1,2-a]pyridine Synthesis | 2-(2,3-dimethylphenyl)imidazo[1,2-a]pyridine | α-Bromoketone, 2-Aminopyridine, Ethanol | 60-90 |

| Catalytic Hydrogenation | 1-(2,3-Dimethylphenyl)ethanol | H2, 10% Pd/C, Ethanol | >95 |

| KMnO4 Oxidation | 2,3-Dimethylbenzoic Acid | KMnO4, Water/Pyridine | 50-70 |

| Willgerodt-Kindler Reaction | 2-(2,3-Dimethylphenyl)thioacetomorpholide | Morpholine, Sulfur | 60-80 |

| Claisen-Schmidt Condensation | (E)-1-(2,3-dimethylphenyl)-3-phenylprop-2-en-1-one | Benzaldehyde, NaOH, Ethanol | 80-95 |

Biological Signaling Pathway

α2-Adrenergic Receptor Signaling

Medetomidine, synthesized from 1-(2,3-dimethylphenyl)ethanone, exerts its effects by activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Caption: The α2-adrenergic receptor signaling pathway activated by Medetomidine.

Conclusion

1-(2,3-Dimethylphenyl)ethanone is a highly valuable and versatile starting material in organic synthesis. Its applications range from the synthesis of complex pharmaceutical agents like medetomidine to the creation of novel compounds with potential anti-mycobacterial properties. The key chemical transformations, including reduction, oxidation, and various carbon-carbon bond-forming reactions, provide access to a diverse array of molecular architectures. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important chemical intermediate.

References

- 1. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. scite.ai [scite.ai]

- 6. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2,3-Dimethylacetophenone as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylacetophenone, a substituted aromatic ketone, serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for diverse chemical modifications, making it a key building block in the development of therapeutic agents. This technical guide provides an in-depth analysis of the role of 2,3-Dimethylacetophenone in pharmaceutical synthesis, with a focus on its application in the production of the α2-adrenergic agonist, Medetomidine, and its potential as a precursor for novel anti-mycobacterial agents. This document outlines synthetic pathways, experimental protocols, and the pharmacological context of the resulting active pharmaceutical ingredients (APIs).

Introduction

2,3-Dimethylacetophenone (CAS No. 2142-71-4) is a colorless to pale yellow liquid with the chemical formula C₁₀H₁₂O.[1] Its molecular structure, featuring a ketone group and a dimethyl-substituted phenyl ring, provides reactive sites for a variety of organic reactions, including nucleophilic additions, condensations, and rearrangements. These chemical properties make it a versatile starting material for the synthesis of complex molecules with pharmacological activity. This guide will explore its primary application as an intermediate in the synthesis of Medetomidine and its prospective use in developing new treatments for mycobacterial infections.

Physicochemical Properties of 2,3-Dimethylacetophenone

A summary of the key physicochemical properties of 2,3-Dimethylacetophenone is presented in Table 1. This data is crucial for its handling, reaction setup, and purification in a laboratory or industrial setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 236.6 °C at 760 mmHg | |

| Melting Point | -14.3 °C | |

| Density | 0.965 g/cm³ | |

| Flash Point | 92.4 °C | |

| Solubility | Soluble in chloroform and ethyl acetate | [2] |

Synthesis of Medetomidine

Medetomidine is a potent and selective α2-adrenergic agonist used in veterinary medicine as a sedative and analgesic.[3][4] While several synthetic routes to Medetomidine exist, often starting from 2,3-dimethylbromobenzene or 2,3-dimethylbenzaldehyde, a plausible pathway can be envisioned utilizing 2,3-Dimethylacetophenone as a key precursor.[1][5]

Synthetic Pathway

A representative synthetic workflow for the preparation of Medetomidine from 2,3-Dimethylacetophenone is outlined below. This pathway involves the formation of the imidazole ring, a critical step in the synthesis of Medetomidine.

Experimental Protocol (Representative)

The following is a representative, multi-step experimental protocol for the synthesis of Medetomidine from 2,3-Dimethylacetophenone.

Step 1: α-Bromination of 2,3-Dimethylacetophenone

-

To a solution of 2,3-Dimethylacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature with stirring.

-

Maintain the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude α-bromo-2,3-dimethylacetophenone.

Step 2: Formation of the Imidazole Ring

-

Dissolve the crude α-bromo-2,3-dimethylacetophenone in a suitable solvent like formamide.

-

Heat the reaction mixture at reflux (around 150-160 °C) for several hours. The formamide serves as both the solvent and the source of the remaining atoms for the imidazole ring.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to precipitate the Medetomidine free base.

-

Filter the precipitate, wash with water, and dry under vacuum.

Step 3: Salt Formation to Medetomidine Hydrochloride

-

Dissolve the crude Medetomidine free base in a suitable solvent like isopropanol or acetone.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring until the pH is acidic.

-

Cool the mixture to induce crystallization of Medetomidine hydrochloride.

-

Filter the crystalline product, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data (Illustrative)

The following table provides illustrative quantitative data for the synthesis of Medetomidine. Actual yields and purity will vary depending on the specific reaction conditions and purification methods employed.

| Step | Product | Theoretical Yield (from 1 mole of starting material) | Typical Yield Range (%) | Typical Purity (%) |

| 1 | α-Bromo-2,3-dimethylacetophenone | 227.11 g | 80-90 | >95 (crude) |

| 2 | Medetomidine (free base) | 200.28 g | 60-70 | >98 (after purification) |

| 3 | Medetomidine HCl | 236.74 g | 90-95 | >99.5 (pharmaceutical grade) |

Medetomidine Signaling Pathway

Medetomidine exerts its pharmacological effects by acting as a highly selective agonist for α2-adrenergic receptors.[3][4][6] These receptors are G-protein coupled receptors (GPCRs) found in the central and peripheral nervous systems. The binding of Medetomidine to α2-receptors initiates a signaling cascade that leads to sedation, analgesia, and muscle relaxation.

Potential as a Precursor for Anti-mycobacterial Agents

Derivatives of acetophenone have shown promise as anti-mycobacterial agents.[7] The core structure of 2,3-Dimethylacetophenone can be modified to generate a library of compounds for screening against Mycobacterium tuberculosis and other mycobacterial species.

General Synthetic Approach

A common strategy for developing new anti-mycobacterial agents from acetophenone derivatives involves the synthesis of chalcones or other condensation products.

Experimental Protocol (General)

Claisen-Schmidt Condensation for Chalcone Synthesis:

-

Dissolve 2,3-Dimethylacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) to the mixture.

-

Stir the reaction mixture at room temperature for several hours until a precipitate forms.

-

Monitor the reaction by TLC.

-

Filter the solid product, wash with cold ethanol and water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure chalcone derivative.

Quantitative Data (Illustrative)

The yields and purity of the resulting chalcones will depend on the specific aldehyde used.

| Starting Aldehyde | Product | Typical Yield Range (%) |

| Benzaldehyde | 1-(2,3-Dimethylphenyl)-3-phenylprop-2-en-1-one | 70-85 |

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(2,3-dimethylphenyl)prop-2-en-1-one | 75-90 |

| 4-Nitrobenzaldehyde | 1-(2,3-Dimethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 65-80 |

Conclusion

2,3-Dimethylacetophenone is a significant pharmaceutical intermediate with established use in the synthesis of Medetomidine and considerable potential for the development of new anti-mycobacterial agents. Its versatile chemical nature allows for the construction of complex heterocyclic and polyfunctional molecules. The synthetic pathways and protocols outlined in this guide provide a framework for researchers and drug development professionals to utilize 2,3-Dimethylacetophenone in their synthetic endeavors. Further exploration of its derivatives is warranted to uncover new therapeutic agents.

References

- 1. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

- 2. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]

- 3. Medetomidine synthesis - chemicalbook [chemicalbook.com]

- 4. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetophenones with selective antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of 1-(2,3-Dimethylphenyl)ethanone as a Versatile Building Block for Novel Fragrance Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,3-Dimethylphenyl)ethanone, a substituted acetophenone, presents a unique scaffold for the synthesis of novel fragrance molecules. While its direct application in commercial perfumery is not extensively documented in publicly available literature, its chemical structure offers a reactive platform for creating a diverse array of derivatives with potentially desirable olfactory properties, particularly in the woody and amber fragrance families. This technical guide explores the untapped potential of 1-(2,3-dimethylphenyl)ethanone as a fragrance building block by detailing key synthetic transformations, providing hypothetical experimental protocols, and predicting the olfactory characteristics of the resulting compounds. Furthermore, this document provides a comprehensive overview of the olfactory signaling pathway, a critical aspect for understanding the interaction of fragrance molecules with biological systems.

Introduction to 1-(2,3-Dimethylphenyl)ethanone

1-(2,3-Dimethylphenyl)ethanone, also known as 2',3'-dimethylacetophenone, is an aromatic ketone with the chemical formula C₁₀H₁₂O.[1][2][3][4] Its structure features a phenyl ring substituted with two methyl groups at positions 2 and 3, and an acetyl group. This substitution pattern, particularly the steric hindrance around the acetyl group, influences its reactivity and the stereochemistry of its derivatives, making it an intriguing starting material for synthetic chemists. The compound is described as a colorless liquid and is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals.[3][5] While its inherent odor is not prominently featured in fragrance catalogues, its potential lies in its transformation into more complex molecules with distinct scent profiles.

Table 1: Physicochemical Properties of 1-(2,3-Dimethylphenyl)ethanone

| Property | Value | Reference(s) |

| CAS Number | 2142-71-4 | [1][3][4] |

| Molecular Formula | C₁₀H₁₂O | [1][2][4] |

| Molecular Weight | 148.20 g/mol | [2] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 236.6 °C at 760 mmHg | [4] |

| Density | 0.965 g/cm³ | [4] |

Synthetic Pathways to Potential Fragrance Molecules

The reactivity of the acetyl group in 1-(2,3-dimethylphenyl)ethanone allows for a variety of carbon-carbon bond-forming reactions, which are fundamental in the synthesis of fragrance molecules. This section outlines three key synthetic strategies—Aldol Condensation, Robinson Annulation, and Grignard Reaction—with detailed, hypothetical experimental protocols for creating novel derivatives from our starting ketone.

Aldol Condensation for the Synthesis of Chalcone-like Molecules

The Aldol condensation is a powerful tool for forming α,β-unsaturated ketones, known as chalcones when both reactants are aromatic. Chalcones and their derivatives are known to possess a range of olfactory properties, from floral and fruity to spicy and balsamic. By reacting 1-(2,3-dimethylphenyl)ethanone with various aldehydes, a library of novel chalcone-like molecules with diverse scent profiles can be generated.

Hypothetical Experimental Protocol: Synthesis of (E)-1-(2,3-dimethylphenyl)-3-phenylprop-2-en-1-one

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.48 g (10 mmol) of 1-(2,3-dimethylphenyl)ethanone and 1.06 g (10 mmol) of benzaldehyde in 20 mL of ethanol.

-

Base Addition: While stirring at room temperature, slowly add 5 mL of a 10% aqueous sodium hydroxide solution.

-

Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.

-

Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and acidify with dilute hydrochloric acid until the pH is neutral.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Caption: Workflow for the synthesis of a chalcone derivative via Aldol condensation.

Robinson Annulation for the Synthesis of Cyclic Enones with Woody-Amber Notes

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular Aldol condensation to create a six-membered ring.[7] This methodology is particularly relevant for the synthesis of woody and amber fragrance molecules, many of which possess bicyclic or polycyclic structures. Reacting 1-(2,3-dimethylphenyl)ethanone with a methyl vinyl ketone (MVK) could potentially yield a novel bicyclic enone with a desirable woody-amber scent profile.

Hypothetical Experimental Protocol: Synthesis of a Novel Bicyclic Enone

-

Reaction Setup: To a solution of 1.48 g (10 mmol) of 1-(2,3-dimethylphenyl)ethanone in 30 mL of dry toluene in a three-necked flask fitted with a reflux condenser and a dropping funnel, add 0.4 g (10 mmol) of sodium hydride.

-

Enolate Formation: Heat the mixture to reflux for 1 hour to ensure complete formation of the enolate.

-

Michael Addition: Cool the reaction mixture to room temperature and add a solution of 0.70 g (10 mmol) of methyl vinyl ketone in 10 mL of dry toluene dropwise over 30 minutes.

-

Annulation: After the addition is complete, heat the mixture to reflux for 8-12 hours.

-

Work-up: Cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of a bicyclic enone via Robinson annulation.

Grignard Reaction for the Synthesis of Tertiary Alcohols with Floral and Fruity Notes

The Grignard reaction allows for the formation of new carbon-carbon bonds through the nucleophilic attack of an organomagnesium halide on a carbonyl carbon.[8] Reacting 1-(2,3-dimethylphenyl)ethanone with various Grignard reagents can produce a range of tertiary alcohols. Tertiary alcohols are a well-established class of fragrance ingredients, often exhibiting floral, fruity, and woody notes.

Hypothetical Experimental Protocol: Synthesis of 2-(2,3-Dimethylphenyl)propan-2-ol

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place 0.36 g (15 mmol) of magnesium turnings. Add a small crystal of iodine. Prepare a solution of 1.42 g (10 mmol) of methyl iodide in 20 mL of anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

-

Reaction with Ketone: After the magnesium has completely reacted, cool the Grignard reagent to 0 °C. Add a solution of 1.48 g (10 mmol) of 1-(2,3-dimethylphenyl)ethanone in 10 mL of anhydrous diethyl ether dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the flask in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The tertiary alcohol can be purified by distillation under reduced pressure.

Caption: Workflow for the synthesis of a tertiary alcohol via a Grignard reaction.

Predicted Olfactory Properties of Hypothetical Derivatives

Based on established structure-odor relationships, the hypothetical molecules synthesized from 1-(2,3-dimethylphenyl)ethanone are predicted to possess distinct and potentially valuable fragrance profiles.

Table 2: Predicted Olfactory Profiles of Hypothetical Fragrance Molecules

| Starting Material | Reaction | Hypothetical Product | Predicted Olfactory Profile |

| 1-(2,3-Dimethylphenyl)ethanone + Benzaldehyde | Aldol Condensation | (E)-1-(2,3-dimethylphenyl)-3-phenylprop-2-en-1-one | Sweet, balsamic, slightly spicy, with a powdery background. |

| 1-(2,3-Dimethylphenyl)ethanone + Cinnamaldehyde | Aldol Condensation | (1E,4E)-1-(2,3-dimethylphenyl)-5-phenylpenta-1,4-dien-3-one | Warm, spicy, cinnamic, with potential for woody and resinous undertones. |

| 1-(2,3-Dimethylphenyl)ethanone + Methyl Vinyl Ketone | Robinson Annulation | Novel bicyclic enone | Woody, amber, potentially with earthy or musky facets. The dimethyl substitution on the aromatic ring could add a unique phenolic or leathery nuance. |

| 1-(2,3-Dimethylphenyl)ethanone + Methylmagnesium Iodide | Grignard Reaction | 2-(2,3-Dimethylphenyl)propan-2-ol | Floral (linalool-like), slightly citrusy, with a clean, woody background. |

| 1-(2,3-Dimethylphenyl)ethanone + Ethylmagnesium Bromide | Grignard Reaction | 1-(2,3-Dimethylphenyl)-1-ethyl-ethanol | Herbaceous, slightly fruity, with a green, woody character. |

The Olfactory Signaling Pathway: A Molecular Perspective

The perception of smell is a complex biological process initiated by the interaction of volatile odorant molecules with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium.[9][10][11] Understanding this signaling cascade is crucial for the rational design of new fragrance molecules.

Upon binding of an odorant molecule, the OR, a G-protein coupled receptor (GPCR), undergoes a conformational change.[6][11][12] This activates an associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9][10][12] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions and depolarization of the neuronal membrane.[9][10] This initial depolarization is amplified by a Ca²⁺-activated Cl⁻ current.[9][10] The resulting action potential is then transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific scent.[6][12]

Caption: The olfactory signal transduction cascade.

Conclusion and Future Perspectives

1-(2,3-Dimethylphenyl)ethanone holds considerable, albeit largely unexplored, potential as a precursor for the synthesis of novel fragrance ingredients. The synthetic pathways outlined in this guide, based on well-established organic reactions, provide a roadmap for the creation of a diverse range of molecules, including chalcones, bicyclic enones, and tertiary alcohols. The predicted olfactory profiles of these hypothetical compounds, spanning from floral and fruity to woody and amber, underscore the versatility of this starting material.

While this document presents a theoretical exploration, it lays the groundwork for future experimental investigations. The synthesis and sensory evaluation of the proposed derivatives are essential next steps to validate their potential as fragrance ingredients. Furthermore, computational studies, such as molecular docking with olfactory receptor models, could aid in predicting the odor characteristics of new derivatives and guide synthetic efforts. The exploration of 1-(2,3-dimethylphenyl)ethanone and its derivatives represents a promising avenue for the discovery of new and unique scent profiles for the fragrance industry.

References

- 1. 1-(2,3-Dimethylphenyl)ethanone [webbook.nist.gov]

- 2. 1-(2,3-Dimethylphenyl)ethanone (CAS 2142-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-(2,3-Dimethylphenyl)ethanone|CAS 2142-71-4 [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. CAS 2142-71-4: Ethanone, 1-(2,3-dimethylphenyl)- [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. patents.justia.com [patents.justia.com]

- 8. Odor Descriptor Listing for woody [thegoodscentscompany.com]

- 9. CA1270203A - Perfumery compounds and their preparations - Google Patents [patents.google.com]

- 10. WO1999057233A1 - Perfume composition - Google Patents [patents.google.com]

- 11. FRAGRANCE COMPOSITIONS - Patent 2961374 [data.epo.org]

- 12. US9085516B2 - Compounds with a woody note - Google Patents [patents.google.com]

The Discovery and History of 2,3-Dimethylacetophenone: An In-depth Technical Guide

An Introduction to an Archetypal Aromatic Ketone

2,3-Dimethylacetophenone, systematically known as 1-(2,3-dimethylphenyl)ethanone, is an aromatic organic compound with the chemical formula C₁₀H₁₂O. It presents as a colorless to pale yellow liquid and is recognized for its characteristic sweet, floral odor.[1] This ketone is a significant intermediate in various organic syntheses and has found a niche in the fragrance industry due to its stable and pleasant aromatic properties.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2,3-Dimethylacetophenone, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The history of 2,3-Dimethylacetophenone is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. Discovered in 1877 by Charles Friedel and James Crafts, this reaction provided a method to attach substituents to an aromatic ring, paving the way for the synthesis of a vast array of new compounds.[2][3] The acylation variant of this reaction, which introduces an acyl group to an aromatic ring, is the primary method for synthesizing acetophenones.

While the exact first synthesis of 2,3-Dimethylacetophenone is not definitively documented in readily available literature, its existence and preparation can be inferred from early 20th-century research. Work by the notable German chemist Karl von Auwers and his collaborator H. Mauss in 1928 on the Fries rearrangement of 2,3-dimethylphenyl acetate to produce 2-hydroxy-3,4-dimethylacetophenone strongly implies that 2,3-dimethylacetophenone was a known compound at the time, as its synthesis would have been a prerequisite for such studies.[4] The rise of synthetic aroma chemicals in the late 19th and early 20th centuries further contextualizes the exploration of compounds like 2,3-dimethylacetophenone for their potential use in perfumery.[3][5]

Physicochemical and Spectroscopic Data